カルフェンタニルオキサレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

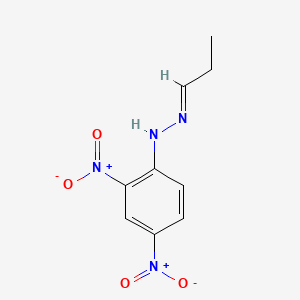

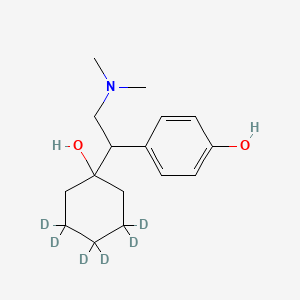

Carfentanil oxalate's synthesis involves advanced chemical procedures. Váradi et al. (2015) reported a novel approach to synthesize carfentanil amide analogues using the isocyanide-based Ugi four-component reaction, producing compounds with significant opioid receptor affinity (Váradi et al., 2015). Another study by Hsu et al. (2019) structurally confirmed the primary metabolites of carfentanil through chemical synthesis, highlighting its μ-opioid receptor activity (Hsu et al., 2019).

Molecular Structure Analysis

The molecular structure of carfentanil oxalate is critical to its interaction with opioid receptors. Mörén et al. (2021) described the classification of carfentanil synthesis methods based on chemical impurity profiles, which directly relate to its molecular structure and efficacy (Mörén et al., 2021).

Chemical Reactions and Properties

Carfentanil's chemical reactions and properties are pivotal in understanding its potency and effect. Ringuette et al. (2020) discussed its synthesis, metabolism, and pharmacology, highlighting its ease of synthesis and remarkable potency (Ringuette et al., 2020). Additionally, Feasel et al. (2016) identified carfentanil metabolites and assessed its metabolic clearance in human liver microsomes and hepatocytes (Feasel et al., 2016).

Physical Properties Analysis

The physical properties of carfentanil oxalate, such as solubility, stability, and crystalline structure, are essential for its handling and application in various scientific fields. However, specific studies focusing solely on these properties were not identified in the provided research.

Chemical Properties Analysis

The chemical properties, including reactivity, degradation pathways, and interaction with biological systems, are crucial for understanding the pharmacological effects of carfentanil oxalate. Kong and Walz (2021) explored the oxidative metabolism of carfentanil, identifying the cytochrome P450 isozymes involved in its metabolism, which sheds light on its chemical properties and potential interactions within biological systems (Kong & Walz, 2021).

科学的研究の応用

獣医学

カルフェンタニルは、獣医学で使用が承認されているフェンタニル誘導体の合成薬剤です {svg_1}. 強力な鎮静剤として、主に大型動物に使用されています {svg_2}.

鎮痛研究

カルフェンタニルは、動物実験に基づくと、モルヒネの約10,000倍、フェンタニルの約20-30倍の鎮痛効力を有すると推定されるμオピオイド受容体作動薬です {svg_3}. このことから、鎮痛研究の対象となっています。

違法薬物供給の研究

2016年以降、違法薬物供給物中におけるカルフェンタニルの検出に関する報告が急増しています {svg_4}. このため、違法薬物の組成と影響に関する研究で使用されています。

薬理学

ヒトにおけるカルフェンタニルの薬理作用については、ほとんどわかっていません {svg_5}. 強力な効力と、推定される高い親油性、大きな分布容積、潜在的な活性代謝物が、カルフェンタニルに暴露した人の管理に関して懸念事項となっています {svg_6}. このため、薬理学研究の対象となっています。

法医学分析

カルフェンタニルは、法医学分析におけるアプリケーションで、フェンタニルGC/MSまたはLC/MS法による定量に適しています {svg_7} {svg_8} {svg_9}. これらの分析で、参照標準として使用することができます。

臨床中毒学

カルフェンタニルは、臨床中毒学で使用されています {svg_10} {svg_11} {svg_12}. 入院患者の中毒の診断を確認したり、法医学的死亡調査を支援するために、血液または尿サンプルで定量することができます。

尿薬物検査

尿薬物検査におけるアプリケーションで、カルフェンタニルは、GC/MSまたはLC/MS法で尿中を定量できます {svg_13} {svg_14} {svg_15}. これは、疼痛管理における遵守のモニタリング、薬物乱用が疑われる個人の薬物使用の検出、または薬物中毒の診断のサポートに使用できます。

痛み処方箋のモニタリング

カルフェンタニルは、痛み処方箋のモニタリングにおけるアプリケーションで、フェンタニルGC/MSまたはLC/MS法で定量できます {svg_16} {svg_17} {svg_18}. これは、患者が正しく薬を使用していることを確認するのに役立ちます。

作用機序

Target of Action

Carfentanil Oxalate primarily targets the mu-opioid receptors . These receptors are discretely distributed in the brain, spinal cord, and other tissues . The mu-opioid receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

Carfentanil Oxalate acts as a competitive agonist at the mu-opioid receptors . It binds very strongly to these receptors, inducing similar effects of analgesia as other opioids . Due to its potency, it also induces strong side effects such as sedation .

Biochemical Pathways

The metabolism of Carfentanil Oxalate can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Carfentanil Oxalate is presumed to have high lipophilicity, which contributes to a large volume of distribution . This property allows the compound to easily cross the blood-brain barrier, leading to a very rapid onset of action . Its elimination half-life in humans was reported to be between 42 to 51 minutes following an intravenous bolus at an average dose of 1.34 μg .

Result of Action

The principal pharmacologic effects of Carfentanil Oxalate are exerted on the central nervous system . Its primary actions of therapeutic value are analgesia and sedation . Additionally, Carfentanil Oxalate also depresses the respiratory centers, depresses the cough reflex, and constricts the pupils .

Action Environment

The action of Carfentanil Oxalate can be influenced by environmental factors. For instance, synthetic opioid particles with higher water solubility (salt forms) will move into the bloodstream from the lungs faster than those with lower water solubility (free base forms) . Moreover, general occupational hygiene measures, including regular decontamination with soap and water, basic personal protective equipment, and ready access to naloxone are generally sufficient in most circumstances .

Safety and Hazards

Carfentanil and other fentanyl analogues present a serious risk to public safety, first responder, medical, treatment, and laboratory personnel . These substances can come in several forms, including powder, blotter paper, tablets, patch, and spray . Some forms can be absorbed through the skin or accidentally inhaled .

将来の方向性

There is ongoing research into developing a novel opioid reversal agent with enhanced efficacy towards fentanyl and other synthetic opioids . An antibody in single-chain fragment variable (scFv) format that binds to carfentanil was shown to reverse signs of carfentanil overdose in preclinical tests . This suggests that the antibody could be a more powerful, longer-lasting treatment for synthetic opioid overdose, compared to existing options .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Carfentanil oxalate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Carfentanil", "Oxalic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Carfentanil in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture under reflux for several hours to form the Carfentanil free base.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Dissolve the Carfentanil free base in methanol and add oxalic acid to the solution.", "Step 5: Heat the mixture under reflux for several hours to form Carfentanil oxalate.", "Step 6: Filter the solution to remove any solid impurities.", "Step 7: Wash the solid with water and dry it under vacuum to obtain Carfentanil oxalate as a white crystalline powder." ] } | |

CAS番号 |

61086-44-0 |

分子式 |

C24H30N2O3 x C2H2O4 |

分子量 |

484.54 |

純度 |

>95% |

同義語 |

Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate |

製品の起源 |

United States |

Q & A

Q1: What are the spectroscopic characteristics of Carfentanil Oxalate and other related fentanyl analogs?

A1: Raman spectroscopy can be used to identify and differentiate Carfentanil Oxalate from other fentanyl analogs. A study by researchers measured Raman cross sections and spectra for five synthetic opioid fentanyl analogs, including Carfentanil Oxalate, at excitation wavelengths in the visible (532 nm) and near-infrared (785 nm) regions []. These measurements, along with density functional theory (DFT) calculations to simulate spectra, allow for the identification of specific spectral modes for each compound. This information is valuable for developing field-deployable Raman sensors to detect fentanyl analogs, even when mixed with other materials.

Q2: Are there methods for synthesizing Carfentanil salts at a larger scale?

A2: Yes, methods for scaled-up synthesis of Carfentanil salts, including Carfentanil Oxalate and Carfentanil Citrate, have been reported []. This is significant for research purposes, as it allows for the production of larger quantities of these compounds for analytical method development, toxicological studies, and other scientific investigations.

Q3: Has the environmental fate of Carfentanil Oxalate been studied?

A3: While one of the provided research articles focuses on the "Environmental Fate of Carfentanil Oxalate in Soil and Relevant Waters" [], the abstract does not offer specific details about the findings. This highlights a crucial area of ongoing research. Understanding the persistence, degradation products, and potential ecotoxicological effects of Carfentanil Oxalate in the environment is essential for risk assessment and mitigation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)